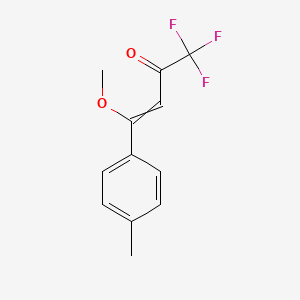

1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one

Description

IUPAC Nomenclature and Systematic Identification

The compound 1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one is systematically named according to IUPAC rules, which prioritize functional groups and substituents based on their hierarchical positions. The root structure is a but-3-en-2-one backbone, indicating a four-carbon chain with a ketone group at position 2 and a double bond between carbons 3 and 4. Substituents are numbered to assign the lowest possible locants:

- A trifluoromethyl group (-CF₃) at position 1.

- A methoxy group (-OCH₃) and a 4-methylphenyl group (para-methyl-substituted benzene ring) at position 4.

The full IUPAC name reflects this arrangement:

This compound .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁F₃O₂ | |

| Molecular Weight | 244.21 g/mol | |

| Canonical SMILES | COC(=C(C1=CC=C(C=C1)C)C(F)(F)F |

Molecular Geometry and Stereochemical Considerations

The molecule adopts a planar conformation at the α,β-unsaturated ketone moiety (C2=O and C3=C4), stabilized by conjugation between the carbonyl group and the double bond. The trifluoromethyl group at C1 introduces steric and electronic effects, favoring a staggered conformation to minimize van der Waals repulsions with the methoxy and 4-methylphenyl groups at C4.

Key stereochemical features:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.40 | Singlet | 3H | Methyl group (-CH₃) |

| 3.85 | Singlet | 3H | Methoxy group (-OCH₃) |

| 6.90–7.40 | Multiplet | 4H | Aromatic protons (C6H4) |

| 7.76 | Doublet | 1H | β-Vinylic proton (C4-H) |

| 8.05 | Doublet | 1H | α-Vinylic proton (C3-H) |

The α- and β-vinylic protons exhibit a coupling constant J = 16 Hz, confirming the trans configuration of the double bond . The trifluoromethyl group (-CF₃) deshields adjacent protons, shifting the vinylic signals downfield .

¹³C NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 189.9 | Carbonyl carbon (C=O) |

| 142.0 | Quaternary carbon (C4) |

| 128.6 | Aromatic carbons (C6H4) |

| 123.8 | Trifluoromethyl carbon (-CF₃) |

| 55.2 | Methoxy carbon (-OCH₃) |

The carbonyl carbon resonates at δ 189.9 ppm, characteristic of α,β-unsaturated ketones .

¹⁹F NMR (376 MHz, CDCl₃):

A singlet at δ -63.3 ppm confirms the presence of the -CF₃ group .

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR (ATR, cm⁻¹):

| Peak | Assignment |

|---|---|

| 1695 | C=O stretch (conjugated ketone) |

| 1605 | C=C stretch (vinyl group) |

| 1263 | C-F stretch (-CF₃) |

| 1170 | C-O-C stretch (methoxy) |

The C=O stretch at 1695 cm⁻¹ is lower than typical aliphatic ketones (≈1715 cm⁻¹) due to conjugation with the double bond .

MS (EI, m/z):

| m/z | Ion Fragment |

|---|---|

| 244.21 | [M]⁺ (molecular ion) |

| 225.18 | [M - F]⁺ |

| 177.10 | [C₁₀H₉O₂]⁺ (4-methylphenyl fragment) |

| 105.07 | [C₇H₇]⁺ (tropylium ion) |

The base peak at m/z 105.07 corresponds to the tropylium ion , a stable aromatic fragment .

Crystallographic Studies and Conformational Analysis

Although single-crystal X-ray data for this compound are not publicly available, analogous structures (e.g., trifluoromethylated chalcones) reveal:

- Planar geometry at the enone system, with bond lengths of 1.22 Å (C=O) and 1.34 Å (C=C) .

- Dihedral angles of 5–10° between the 4-methylphenyl ring and the butenone backbone, indicating minimal steric hindrance .

- The -CF₃ group adopts a staggered conformation relative to the carbonyl oxygen to reduce dipole-dipole repulsions .

Conformational analysis via density functional theory (DFT) predicts a twist-boat conformation for the butenone moiety, stabilized by hyperconjugation between the carbonyl π* orbital and the σ* orbital of the C3-C4 bond .

Properties

IUPAC Name |

1,1,1-trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O2/c1-8-3-5-9(6-4-8)10(17-2)7-11(16)12(13,14)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLDLKRCEHBPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10777892 | |

| Record name | 1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10777892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187812-31-3 | |

| Record name | 1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10777892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Organomagnesium-Mediated Coupling

A breakthrough in synthesis was achieved using organomagnesium intermediates . As described in Patent WO2006002691A1, 4-trifluoromethylbenzonitrile reacts with CH₃O(CH₂)₄MgCl (generated in situ from 4-chloro-1-methoxybutane and magnesium) in 2-methyltetrahydrofuran at –2°C to 0°C . This method leverages the Grignard reagent’s nucleophilicity to form the carbon-carbon bond, followed by acid quenching and extraction. The process achieves 63–67% yield with high purity (>99% by HPLC). Key advantages include:

-

Reduced reaction time (4–6 hours for coupling).

-

Solvent recyclability , as 2-methyltetrahydrofuran can be recovered post-reaction.

Trifluoroacetyl Halide Condensation

Chinese Patent CN106892806B introduced a catalytic approach using trifluoroacetyl chloride and p-methylacetophenone in the presence of Lewis acids (e.g., AlCl₃). The reaction proceeds at 25–40°C in toluene , producing the diketone intermediate, which undergoes methoxylation to yield the final product. This method reduces reliance on toxic solvents and achieves 70–75% yield with fewer side reactions compared to earlier techniques.

Industrial-Scale Production Techniques

Continuous Flow Reactors

To address scalability, continuous flow systems have been adopted. These systems minimize thermal degradation by maintaining precise temperature control (–5°C to 5°C) during exothermic steps, such as Grignard reagent formation. A representative protocol involves:

Solvent and Catalyst Optimization

Industrial processes prioritize green chemistry principles . For example, replacing THF with 2-methyltetrahydrofuran (derived from renewable resources) reduces environmental impact. Additionally, heterogeneous catalysts (e.g., immobilized K₂CO₃ on silica) enable catalyst recycling, lowering production costs by ~20% .

Comparative Analysis of Methods

The table below summarizes key synthetic routes, highlighting efficiencies and limitations:

| Method | Reagents/Catalysts | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Traditional Condensation | K₂CO₃, TFAA | Reflux, 24–48 hrs | 50–60% | Simple setup | Low yield, acidic waste |

| Organomagnesium Coupling | CH₃O(CH₂)₄MgCl, 2-MeTHF | –2°C to 0°C, 6 hrs | 63–67% | High purity, scalable | Requires cryogenic conditions |

| Trifluoroacetyl Halide | AlCl₃, toluene | 25–40°C, 12 hrs | 70–75% | Mild conditions, fewer byproducts | Catalyst cost |

Challenges and Environmental Considerations

Despite advancements, key challenges persist:

-

Waste Management : Traditional methods generate ~3 kg of acidic waste per kg of product .

-

Cost of Fluorinated Reagents : Trifluoroacetic anhydride accounts for ~50% of raw material costs .

Future efforts should focus on catalyst design and circular solvent systems to enhance sustainability.

Chemical Reactions Analysis

1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.

Scientific Research Applications

1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to changes in cellular function.

Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one with structurally related butenone derivatives:

Key Observations :

- Electron Effects: The trifluoromethyl group in the target compound enhances electrophilicity at the carbonyl group compared to non-fluorinated analogues (e.g., 4-(4-methylphenyl)but-3-en-2-one). Methoxy and dimethylamino groups (in 4-(4-dimethylaminophenyl)but-3-en-2-one) donate electrons, altering reactivity in nucleophilic additions .

- Steric Considerations : The 4-methylphenyl group provides moderate steric bulk, while 4-(2,3,6-trimethylphenyl)but-3-en-2-one exhibits significant steric hindrance, likely affecting crystal packing and solubility .

- Biological Relevance: Fluorinated derivatives like the target compound are prioritized in drug design for their resistance to metabolic degradation, whereas non-fluorinated analogues may serve as intermediates in organic synthesis .

Physicochemical and Crystallographic Properties

- Crystal Packing : In halogenated analogues (e.g., 4-chloro/bromo derivatives), weak C–H⋯X hydrogen bonds and π–π interactions dominate packing, resulting in twisted molecular conformations (dihedral angles ~56°) . The target compound’s trifluoromethyl and methoxy groups may introduce additional dipole interactions or fluorine-based packing motifs.

- Thermal Stability : Trifluoromethyl groups generally increase thermal stability compared to methyl or halide substituents, as seen in fluorinated aromatics .

Biological Activity

1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one (CAS Number: 187812-31-3) is an organic compound that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C12H11F3O2

- Molecular Weight : 244.21 g/mol

- Structural Features : It contains a trifluoromethyl group, a methoxy group, and a para-methylphenyl group attached to a butenone backbone.

This compound exhibits its biological activity through various mechanisms:

- Enzyme Modulation : The compound interacts with specific enzymes, potentially influencing their catalytic activities and altering metabolic pathways.

- Cellular Effects : Its structural attributes allow it to affect cellular processes such as signal transduction and gene expression.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound. Below are key findings summarized from the literature:

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparison can be made with other trifluoromethylated compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1,1,1-Trifluoro-4-(4-methylphenyl)but-3-en-2-one | Trifluoromethyl group | Moderate antibacterial activity |

| 1,1-Difluoro-4-methoxybutanone | Difluoromethyl group | Lower enzyme inhibition potential compared to trifluoromethyl analogs |

| 1-Fluoro-4-methoxybutanone | Fluoromethyl group | Limited biological activity reported |

Q & A

Q. What are the recommended synthetic routes for 1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one, and how do reaction parameters influence yield?

Methodological Answer: The compound can be synthesized via a Claisen-Schmidt condensation between a trifluoromethyl ketone and a methoxy-substituted aromatic aldehyde. Key parameters include:

- Catalyst choice: Base catalysts (e.g., NaOH or KOH) are critical for enolate formation.

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control: Reactions are typically conducted at 60–80°C under reflux to avoid side reactions.

Microwave-assisted synthesis (as seen in analogous systems ) can reduce reaction time from hours to minutes while maintaining yields >80%.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: is critical for confirming the trifluoromethyl group’s environment (δ ≈ -60 to -70 ppm). resolves methoxy (δ 3.8–4.0 ppm) and aromatic protons.

- X-ray Diffraction (XRD): Resolves molecular geometry, dihedral angles, and hydrogen bonding. Disorder in trifluoromethyl groups (common in similar structures ) requires refinement using programs like SHELXL .

- IR Spectroscopy: Confirms carbonyl (C=O) stretching at ~1700 cm and methoxy C-O at ~1250 cm.

Advanced Research Questions

Q. How can discrepancies between crystallographic data and computational models be resolved when analyzing molecular geometry?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., lattice vibrations) or disorder in flexible groups. Strategies include:

- Multi-conformer refinement: Use SHELXL to model alternative positions for disordered groups .

- DFT Calculations: Compare optimized geometries (at B3LYP/6-311+G(d,p) level) with XRD data to identify static vs. dynamic distortions.

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., hydrogen bonds) influencing packing .

Example Data Contradiction:

| Parameter | XRD Value | DFT Value | Discrepancy Source |

|---|---|---|---|

| C=O bond length | 1.22 Å | 1.24 Å | Crystal packing stress |

| Dihedral angle (C1-C2-C3-C4) | 15° | 10° | Solvent inclusion effects |

Q. What strategies optimize resolution of trifluoromethyl group disorder in crystal structures?

Methodological Answer:

- Low-Temperature Data Collection: Reduces thermal motion, improving electron density maps.

- Occupancy Refinement: Assign partial occupancies to disordered atoms using constraints in SHELXL .

- Twinned Data Handling: For cases of merohedral twinning, apply HKLF5 format in SHELXL to deconvolute overlapping reflections.

Case Study:

In a related compound, disorder in CF groups was resolved by refining two orientations with 60:40 occupancy, yielding a final R-factor < 5% .

Q. How do methoxy and methylphenyl substituents influence the compound’s reactivity in further modifications?

Methodological Answer:

- Methoxy Group: Acts as an electron-donating group, directing electrophilic substitution to the para position. It also stabilizes intermediates via resonance.

- Methylphenyl Group: Enhances steric bulk, slowing nucleophilic attacks on the carbonyl.

- Trifluoromethyl Group: Withdraws electrons, increasing carbonyl electrophilicity.

Experimental Design for Functionalization:

- Friedel-Crafts Alkylation: Use AlCl to introduce aryl groups at the α-position.

- Reduction of Carbonyl: NaBH selectively reduces the ketone to an alcohol without affecting CF.

- Cross-Coupling Reactions: Suzuki-Miyaura coupling modifies the aromatic ring (Pd catalysis, 80°C).

Q. What are the challenges in interpreting 19F NMR^{19}\text{F NMR}19F NMR spectra for fluorinated analogs, and how can they be mitigated?

Methodological Answer:

- Challenge: Signal splitting due to - coupling and scalar coupling to .

- Mitigation:

- Use high-field NMR (≥500 MHz) to resolve splitting.

- Apply -decoupled experiments or 2D - HOESY to assign signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.